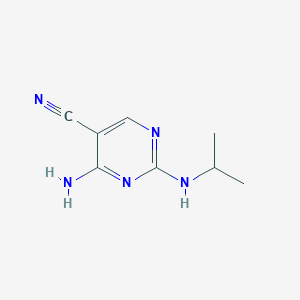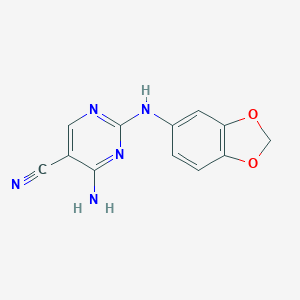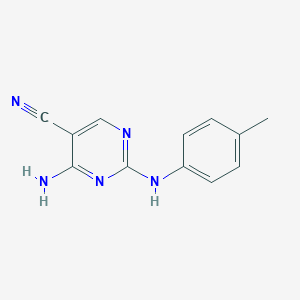![molecular formula C15H9Cl2N5OS B276424 2,4-Dichlorophenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B276424.png)
2,4-Dichlorophenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, commonly known as DPTM, is a chemical compound that has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of DPTM is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the target cells. DPTM has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
DPTM has been found to have several biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the induction of apoptosis and cell cycle arrest, and the disruption of cell membranes and metabolic pathways. DPTM has also been found to have low toxicity and high selectivity towards target cells, making it a promising candidate for further development.
実験室実験の利点と制限
DPTM has several advantages and limitations for lab experiments. Its low toxicity and high selectivity towards target cells make it a promising candidate for further development. However, its complex synthesis method and limited availability may pose challenges for large-scale studies.
将来の方向性
There are several future directions for the study of DPTM. These include the development of novel materials with unique properties, the exploration of its potential applications in water treatment and soil remediation, and the further investigation of its anticancer, antifungal, and antibacterial activities. Additionally, the optimization of its synthesis method and the development of more efficient and cost-effective methods for large-scale production are also important areas for future research.
Conclusion:
In conclusion, DPTM is a complex chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPTM and to develop more efficient and cost-effective methods for its large-scale production.
合成法
The synthesis of DPTM involves several steps, including the reaction of 2,4-dichlorophenylhydrazine with 2-pyridinecarboxaldehyde, followed by the reaction with thiourea and sodium hydroxide. The final product is obtained after purification and crystallization. The synthesis of DPTM is a complex process that requires expertise and caution.
科学的研究の応用
DPTM has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPTM has been found to exhibit anticancer, antifungal, and antibacterial activities. In material science, DPTM has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DPTM has been studied for its potential applications in water treatment and soil remediation.
特性
分子式 |
C15H9Cl2N5OS |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
6-[(2,4-dichlorophenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5OS/c16-9-4-5-12(10(17)7-9)23-8-13-21-22-14(19-20-15(22)24-13)11-3-1-2-6-18-11/h1-7H,8H2 |
InChIキー |
FZBLZLFIOHHRPY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276353.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)
![N-[5-cyano-2-(4-methyl-1-piperidinyl)-4-pyrimidinyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B276358.png)

![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)

